N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
CAS No.:
Cat. No.: VC16283286
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O4 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H19N3O4/c1-20-10-5-9(6-11(7-10)21-2)17-13(18)8-12-14(19)16-4-3-15-12/h5-7,12,15H,3-4,8H2,1-2H3,(H,16,19)(H,17,18) |
| Standard InChI Key | YKAOBKHQHMTUNS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2)OC |
Introduction
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound classified as an acetamide. It features a unique combination of a 3,5-dimethoxyphenyl group and a 3-oxopiperazin-2-yl moiety, contributing to its potential biological activity and making it a subject of interest in medicinal chemistry.
Synthesis and Industrial Production
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves several key steps. Industrial methods optimize these reactions to enhance yield and purity by employing catalysts and specific solvents.
Biological Activity and Potential Therapeutic Applications
Preliminary studies indicate that N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide exhibits significant biological activity, including potential analgesic and anti-inflammatory properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Research and Development
Research into the interactions of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide with biological systems is ongoing. These studies aim to elucidate its binding affinity to various receptors or enzymes, which is crucial for understanding its pharmacological profile and potential therapeutic uses.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide shares structural similarities with several other compounds but is distinguished by its specific combination of functional groups. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | Similar piperazine structure but different substituents | |
| N-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide | Variation in piperazine ring substituents | |
| 1-(3,5-dimethoxyphenyl)-piperazine | Lacks acetamide functionality |
The uniqueness of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide lies in its methoxy substitution pattern, which enhances its lipophilicity and potential interactions within biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume